molecular formula C37H32Cl2N12O14S4 B15194882 1,4-Benzenedisulfonic acid, 2-((4-((2-((4-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)- CAS No. 94021-16-6

1,4-Benzenedisulfonic acid, 2-((4-((2-((4-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-

Cat. No.: B15194882
CAS No.: 94021-16-6
M. Wt: 1067.9 g/mol
InChI Key: BUXJVBRIWXHBFM-UHFFFAOYSA-N
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Description

1,4-Benzenedisulfonic acid (BDS, C₆H₆O₆S₂) is a polysulfonic acid with two sulfonic acid groups at the 1,4-positions of the benzene ring. It is widely used as a sulfo analogue of terephthalic acid in coordination polymers due to its strong coordination ability and solubility in polar solvents like N-methylpyrrolidone (NMP) . BDS forms two-dimensional coordination polymers with transition metals (e.g., Mn, Fe, Co), where the BDS²⁻ ligand acts as a tetradentate or bidentate bridge .

The compound specified in the question, 1,4-Benzenedisulfonic acid, 2-((4-((2-((4-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-, is a highly complex derivative. It incorporates:

  • Anthraquinone moieties (9,10-dihydro-9,10-dioxoanthracene),
  • Triazine rings (1,3,5-triazin-2-yl),
  • Multiple sulfonic acid groups, and
  • Chlorine substituents.
    This structure suggests applications in dyes, coordination chemistry, or advanced materials, with enhanced reactivity and solubility compared to simpler BDS derivatives.

Properties

CAS No.

94021-16-6

Molecular Formula

C37H32Cl2N12O14S4

Molecular Weight

1067.9 g/mol

IUPAC Name

2-[[4-[2-[[4-[3-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-2,4,6-trimethyl-5-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]ethylamino]-6-chloro-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid

InChI

InChI=1S/C37H32Cl2N12O14S4/c1-14-27(43-21-13-23(68(60,61)62)26(40)25-24(21)29(52)18-6-4-5-7-19(18)30(25)53)15(2)31(69(63,64)65)16(3)28(14)45-37-49-33(39)47-35(51-37)42-11-10-41-34-46-32(38)48-36(50-34)44-20-12-17(66(54,55)56)8-9-22(20)67(57,58)59/h4-9,12-13,43H,10-11,40H2,1-3H3,(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H2,41,44,46,48,50)(H2,42,45,47,49,51)

InChI Key

BUXJVBRIWXHBFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NCCNC3=NC(=NC(=N3)Cl)NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)Cl)C)S(=O)(=O)O)C)NC5=CC(=C(C6=C5C(=O)C7=CC=CC=C7C6=O)N)S(=O)(=O)O

Origin of Product

United States

Biological Activity

1,4-Benzenedisulfonic acid derivatives, particularly the compound identified as “1,4-Benzenedisulfonic acid, 2-((4-((2-((4-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-” has garnered attention for its potential biological activities. This article explores its biological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups such as sulfonic acids and triazine moieties. The detailed molecular formula is C28H26ClN7O11S3C_{28}H_{26}ClN_7O_{11}S_3, which provides insights into its potential interactions with biological systems.

Biological Activity Overview

Research has indicated that benzenesulfonamide derivatives exhibit various biological activities, including:

  • Anticancer Properties : Some derivatives have shown inhibitory effects against specific cancer cell lines. For instance, studies on related compounds indicate that they can inhibit enzymes critical for tumor growth.
  • Calcium Channel Modulation : Certain benzenesulfonamide derivatives have been reported to act as calcium channel blockers, influencing cardiovascular functions by altering perfusion pressure and coronary resistance .

Anticancer Activity

A study focusing on a series of 1,4-benzenesulfonamide derivatives demonstrated significant inhibitory activity against human Glutaminase-I (Glx-I) enzyme, which is implicated in cancer metabolism. Among the tested compounds, some exhibited IC50 values below 10 µM, indicating potent activity. Notably:

  • Compound 26 showed an IC50 of 0.39 µM.
  • Compound 28 displayed an IC50 of 1.36 µM .

Cardiovascular Effects

Research evaluating the cardiovascular impact of benzenesulfonamide derivatives revealed that compounds like 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure significantly compared to controls. This effect was attributed to the interaction with calcium channels, suggesting a mechanism through which these compounds could modulate blood pressure and coronary resistance .

Case Study 1: In Vitro Evaluation Against HL-60 Cells

In studies involving HL-60 leukemia cells, similar compounds have been shown to induce differentiation and apoptotic cell death. At concentrations below 0.5 mM, these compounds promoted differentiation markers while higher concentrations led to DNA damage and apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

The SAR studies conducted on various benzenesulfonamide derivatives highlighted the importance of specific structural features for biological activity. Modifications in the sulfonamide group and the introduction of triazine rings were found to enhance inhibitory effects against target enzymes .

Pharmacokinetics

Understanding the pharmacokinetic properties of these compounds is crucial for evaluating their therapeutic potential. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance:

  • Computational studies indicated variations in permeability across different cell lines, suggesting that structural modifications could optimize bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Compound Key Functional Groups Molecular Weight Applications
Target Compound Anthraquinone, triazine, sulfonic acid, chloro, amino ~1,200–1,400 g/mol* Reactive dyes, coordination polymers, photocatalysts
1,4-Benzenedisulfonic Acid (BDS) Two sulfonic acid groups 238.23 g/mol Coordination polymers (e.g., Mn(BDS)(NMP)₃)
Procion MX Dyes Triazine, sulfonic acid, azo groups ~600–800 g/mol Textile dyes (covalent bonding with cellulose)
Triazine-Sulfonic Acid Derivatives Triazine, sulfonic acid, amino/chloro substituents ~400–600 g/mol Reactive dyes, crosslinking agents (e.g., CAS 4156-21-2)

*Estimated based on structural complexity.

Key Observations:
  • Anthraquinone Integration: The target compound’s anthraquinone moiety (from anthracene derivatives in ) enhances light absorption and redox activity, making it suitable for photochemical applications, unlike simpler BDS.
  • Triazine Functionality: The presence of two chlorotriazine groups enables covalent bonding with nucleophiles (e.g., -OH or -NH₂ groups in textiles), similar to Procion MX dyes . However, the additional sulfophenyl and anthraquinone groups in the target compound may improve color fastness and solubility .
  • Multi-Sulfonation : The four sulfonic acid groups (two on benzene, one on anthracene, and one on the sulfophenyl group) significantly increase water solubility compared to BDS or Procion MX dyes .

Coordination Chemistry and Thermal Stability

  • BDS-Based Polymers : BDS forms thermally stable coordination polymers (decomposition >300°C) with Mn, Fe, and Co. The sulfonate groups act as bridging ligands, creating layered structures .
  • However, the chlorine substituents could reduce thermal stability compared to BDS polymers.
  • Triazine-Linkers in MOFs: Compounds like sodium p-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulphonate (CAS 4156-21-2) show moderate thermal stability (decomposition ~200°C) due to labile triazine-metal bonds .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,4-benzenedisulfonic acid derivatives with complex anthraquinone and triazine substituents?

Answer:
The synthesis involves sequential sulfonation, coupling, and purification steps. Key methods include:

  • Stepwise sulfonation : Controlled sulfonation of anthraquinone precursors under acidic conditions (e.g., H₂SO₄) to introduce sulfonic acid groups while avoiding over-sulfonation .
  • Triazine coupling : Use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a reactive intermediate for regioselective substitution. Optimize reaction temperature (0–5°C for primary amines, 40–50°C for secondary amines) to control chloro-triazine reactivity .
  • Purification : Ion-exchange chromatography or recrystallization in ethanol/water mixtures to isolate the product, given the high polarity of sulfonic acid groups .

Advanced: How do steric and electronic effects influence the regioselectivity of triazine-chloro substitution in this compound?

Answer:
Regioselectivity is governed by:

  • Steric hindrance : Bulky substituents (e.g., anthraquinone-sulfophenyl groups) favor substitution at the less hindered triazine chlorine positions. Computational modeling (DFT) can predict energy barriers for substitution pathways .
  • Electronic effects : Electron-withdrawing sulfonic acid groups activate specific triazine positions for nucleophilic attack. Kinetic studies using HPLC-MS can track intermediate formation under varying pH (e.g., pH 6–8 for amine coupling) .
  • Experimental validation : Use ¹H/¹³C NMR to confirm substitution patterns via chemical shift analysis of triazine protons (δ 8.5–9.5 ppm) .

Basic: What analytical techniques are critical for characterizing structural integrity and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., triazine protons at δ 8.5–9.5 ppm, anthraquinone aromatic protons at δ 7.0–8.5 ppm). ²D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic systems .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-H]⁻ for sulfonic acids) with <5 ppm mass error .
  • Ion chromatography : Quantify sulfonic acid content via conductivity detection, using Na₂CO₃/NaHCO₃ eluents .

Advanced: What role does the anthraquinone-sulfo moiety play in the compound’s photochemical stability for applications in dye-sensitized materials?

Answer:

  • Photostability mechanism : The anthraquinone core absorbs UV-Vis light (λₘₐₓ ~450 nm), while sulfonic acid groups enhance solubility and reduce aggregation-induced quenching. Time-resolved fluorescence spectroscopy measures excited-state lifetimes (~10⁻⁹ s) .
  • Degradation pathways : Radical formation under UV exposure can be monitored via ESR spectroscopy. Stabilizers (e.g., hindered amine light stabilizers) mitigate degradation .
  • Computational insights : TD-DFT calculations correlate HOMO-LUMO gaps with experimental λₘₐₓ values .

Basic: How do pH and ionic strength affect the solubility and aggregation behavior of this compound in aqueous solutions?

Answer:

  • pH-dependent solubility : Sulfonic acid groups (pKa ~1–2) remain deprotonated above pH 3, enhancing solubility. Below pH 2, protonation reduces solubility, leading to precipitation .
  • Aggregation studies : Dynamic light scattering (DLS) reveals micelle formation at high concentrations (>1 mM). Critical aggregation concentration (CAC) is determined via conductivity or surface tension measurements .

Advanced: What intermolecular interactions dominate the crystal packing of this compound, and how do they impact its solid-state properties?

Answer:

  • X-ray crystallography : Reveals π-π stacking between anthraquinone cores (3.5–4.0 Å spacing) and hydrogen bonding between sulfonic acid groups and water molecules .
  • Thermal stability : TGA-DSC shows decomposition >250°C, with melting points obscured by sulfonic acid decomposition. Hirshfeld surface analysis quantifies H-bonding (40–50% contribution to crystal packing) .

Basic: What safety and environmental considerations are critical when handling this compound?

Answer:

  • Regulatory status : Listed under TSCA §5(e) for export notification due to potential endocrine-disrupting properties .
  • Waste management : Neutralize sulfonic acid residues with Ca(OH)₂ before disposal. Avoid chlorinated solvents (e.g., chloroform) to prevent byproduct formation .

Advanced: Can computational models predict the compound’s reactivity in catalytic or supramolecular systems?

Answer:

  • DFT/MD simulations : Predict binding affinities for metal ions (e.g., Cu²⁺) via sulfonic acid and amino groups. Free energy profiles (umbrella sampling) estimate association constants (Ka ~10⁴ M⁻¹) .
  • Docking studies : Simulate interactions with biological targets (e.g., serum albumin) for drug delivery applications .

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